REACTION_CXSMILES
|
[I:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1N.N([O-])=O.[Na+].[BrH:14]>O>[Br:14][C:3]1[CH:5]=[CH:6][C:7]([CH3:9])=[CH:8][C:2]=1[I:1] |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
IC1=C(N)C=CC(=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
did not exceed 5° C
|
Type
|
ADDITION
|
Details
|
The mixture was poured into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (500 ml×3)
|
Type
|
WASH
|
Details
|
The methylene chloride layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109 g | |
YIELD: PERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |